molecular formula C10H15BrClNO B2377924 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride CAS No. 2138539-50-9

3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride

Cat. No.: B2377924
CAS No.: 2138539-50-9
M. Wt: 280.59
InChI Key: VCARCKPZPJWULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride (CAS: 915922-44-0, C₁₀H₁₄BrNO·HCl) is a secondary amine hydrochloride salt featuring a propane backbone substituted with a 4-bromophenoxy group and an N-methylamine moiety. Its molecular weight is 280.59 g/mol (244.13 for the free base + 36.46 for HCl).

Properties

IUPAC Name

3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARCKPZPJWULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Routes

Etherification of 4-Bromophenol

The foundational step in synthesizing 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride involves the etherification of 4-bromophenol with a propane diamine precursor. A representative protocol involves reacting 4-bromophenol with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at 80–100°C for 12–24 hours. This step yields 3-(4-bromophenoxy)propan-1-amine as an intermediate, which is subsequently methylated.

Key Parameters:

Reaction Component Specification
Solvent DMF, NMP
Base K₂CO₃, NaH
Temperature 80–100°C
Time 12–24 hours

The choice of base significantly impacts yield, with NaH providing faster kinetics but requiring anhydrous conditions.

N-Methylation Strategies

The intermediate 3-(4-bromophenoxy)propan-1-amine undergoes N-methylation to introduce the methyl group at the amine terminus. Two predominant methods are employed:

Methyl Halide Alkylation

Reaction with methyl iodide (CH₃I) in the presence of a base such as sodium hydride or triethylamine (Et₃N) in tetrahydrofuran (THF) at 0–25°C for 4–6 hours. This method achieves yields of 65–75% but generates stoichiometric halide byproducts.

Reductive Amination

An alternative approach uses formaldehyde (HCHO) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers milder conditions (room temperature, 6–8 hours) and reduces side-product formation, though yields are comparable (70–72%).

Comparative Analysis:

Method Yield (%) Byproducts Reaction Time
Methyl Iodide 65–75 HI, NaI 4–6 hours
Reductive Amination 70–72 H₂O, NH₃ 6–8 hours

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in an aprotic solvent such as diethyl ether or dichloromethane. Crystallization from ethanol or acetone yields the hydrochloride salt with >95% purity.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the etherification step. A patent by discloses a protocol where 4-bromophenol and 3-chloropropan-1-amine are heated to 120°C under microwave conditions (300 W) for 15–20 minutes, reducing reaction time by 90% while maintaining yields of 68–70%.

Continuous Flow Reactor Systems

Continuous flow chemistry has been applied to improve scalability and safety. In a tubular reactor, 4-bromophenol and 3-chloropropan-1-amine are mixed at 100°C with a residence time of 5 minutes, achieving 72% conversion. Subsequent methylation in a second reactor module completes the synthesis in under 1 hour.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in etherification, while THF optimizes methylation kinetics. A study comparing solvents reported the following yields:

Solvent Etherification Yield (%) Methylation Yield (%)
DMF 78 65
NMP 82 68
THF 45 72

NMP emerges as the optimal solvent for etherification, whereas THF favors methylation.

Catalytic Enhancements

The addition of catalytic potassium iodide (KI) in etherification improves yields by 8–10% via the in situ generation of a more reactive iodide intermediate. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction times by 30%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.95 (t, J = 6.4 Hz, 2H, OCH₂), 3.12–3.08 (m, 2H, CH₂NH), 2.75 (s, 3H, NCH₃), 2.05–1.98 (m, 2H, CH₂).
  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym), 1080 cm⁻¹ (C-Br).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30, 1 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
4-Bromophenol 120
3-Chloropropan-1-amine 90
Methyl Iodide 250
NMP 40

Microwave-assisted synthesis reduces energy costs by 40% compared to conventional methods.

Applications and Derivatives

The compound serves as a precursor to antipsychotic agents and serotonin-norepinephrine reuptake inhibitors (SNRIs). Derivatives with modified phenoxy groups exhibit enhanced blood-brain barrier permeability in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .

Scientific Research Applications

3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can enhance binding affinity, while the amine moiety may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-3-phenoxypropan-1-amine Hydrochloride

  • Structure: Lacks the bromine substituent on the phenoxy ring.
  • Key Differences :
    • Lipophilicity : The absence of bromine reduces logP compared to the target compound, impacting membrane permeability.
    • Synthesis : Prepared via nucleophilic substitution of bromopropane intermediates, similar to routes described for halogenated aryloxypropanamines .
  • Pharmacological Relevance: Phenoxypropanamine derivatives are precursors to antidepressants (e.g., doxepin analogs) .

Desipramine Hydrochloride (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine Hydrochloride)

  • Structure: Features a dibenzazepine ring instead of a bromophenoxy group.
  • Key Differences: Aromatic System: The tricyclic dibenzazepine enhances affinity for norepinephrine transporters (NET), making desipramine a potent norepinephrine reuptake inhibitor. Clinical Use: Approved for major depressive disorder; the target compound’s bromophenoxy group may limit CNS penetration compared to desipramine’s planar aromatic system .

Desmethylchlorpromazine Hydrochloride (3-(2-Chloro-10H-phenothiazin-10-yl)-N-methylpropan-1-amine Hydrochloride)

  • Structure: Contains a phenothiazine ring with a chlorine substituent.
  • Key Differences: Electron-Withdrawing Groups: Chlorine’s inductive effects alter receptor binding kinetics compared to bromine. Pharmacology: Phenothiazines primarily target dopamine D₂ receptors, whereas bromophenoxypropanamines may exhibit distinct binding profiles due to conformational flexibility .

Norclomipramine Hydrochloride (3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine Hydrochloride)

  • Structure : Chlorinated dibenzazepine with a propanamine chain.
  • Key Differences: Substituent Position: Chlorine at the dibenzazepine 3-position vs. bromine on the phenoxy ring. Activity: Norclomipramine is a metabolite of clomipramine with serotonergic effects; bromophenoxy analogs may lack this specificity .

Structural and Physicochemical Comparison Table

Compound Name Aromatic Group Substituent Molecular Weight (g/mol) Key Properties
3-(4-Bromophenoxy)-N-methylpropan-1-amine HCl 4-Bromophenoxy Br 280.59 High lipophilicity, potential CNS activity
N-Methyl-3-phenoxypropan-1-amine HCl Phenoxy H 201.69 Lower logP, precursor to antidepressants
Desipramine HCl Dibenzo[b,f]azepine H 302.84 NET inhibitor, tricyclic antidepressant
Desmethylchlorpromazine HCl Phenothiazine Cl 334.29 Dopamine receptor antagonism
Norclomipramine HCl Chlorinated dibenzazepine Cl 337.27 Metabolite with serotonergic activity

Biological Activity

3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Bromophenyl Ether : The bromophenyl group is introduced via nucleophilic substitution.
  • Amine Formation : The N-methyl group is added using methyl iodide or a similar methylating agent under basic conditions.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride form for improved solubility and stability.

This compound is characterized by its unique structure, which includes a bromophenoxy moiety that may influence its biological activity through specific interactions with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in neurotransmission and cellular signaling.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Neurotransmitter Modulation : It may influence the release or uptake of neurotransmitters, potentially affecting mood and cognitive functions.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, making it a candidate for further exploration in inflammatory diseases.

Case Studies

  • Neuropharmacological Studies : In vivo studies demonstrated that administration of this compound resulted in significant changes in behavior in animal models, indicating potential anxiolytic or antidepressant effects.
  • Antimicrobial Testing : Laboratory assays showed that this compound exhibited inhibitory effects against various bacterial strains, supporting its potential use as an antimicrobial agent.

Comparative Analysis

In comparison with similar compounds, this compound shows distinct advantages due to its specific structural features that enhance binding affinity to target sites.

Compound NameStructureKey Activity
This compoundStructureNeurotransmitter modulation, antimicrobial
Similar Compound AStructureLimited activity
Similar Compound BStructureModerate activity

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or Mannich-type reactions. For example, reacting 4-bromophenol with N-methylpropan-1-amine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C yields the ether intermediate, which is then protonated with HCl to form the hydrochloride salt . The Mannich reaction (using formaldehyde and methylamine hydrochloride) can also be employed, with yields optimized by controlling stoichiometry, temperature, and catalyst use (e.g., Lewis acids) . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for bromophenoxy) and aliphatic chains (δ 2.5–3.5 ppm for N-methylpropanamine) .
  • FTIR : Confirm ether (C-O-C, ~1250 cm⁻¹) and ammonium (N-H⁺, ~2500 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~278) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, Br, and Cl content within ±0.3% of theoretical values .

Q. What are common impurities in this compound, and how are they quantified?

  • Methodological Answer : Impurities include unreacted 4-bromophenol, N-methylpropan-1-amine byproducts, and halogenated side products. These are quantified via:
  • HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • LC-MS/MS for structural confirmation of impurities (e.g., m/z shifts indicating dehalogenation or oxidation) .

Advanced Research Questions

Q. How does the bromophenoxy group influence the compound’s receptor binding affinity and selectivity?

  • Methodological Answer : The bromine atom enhances lipophilicity and electron-withdrawing effects, potentially increasing affinity for monoaminergic receptors (e.g., serotonin or dopamine receptors). Competitive binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂ receptors) can quantify Ki values. Comparative studies with chloro- or fluoro-substituted analogs (Table 1) reveal halogen-dependent activity trends .

Table 1 : Comparative Receptor Binding of Halogen-Substituted Analogs

CompoundHalogen5-HT₂A Ki (nM)Dopamine D₂ Ki (nM)
3-(4-Bromophenoxy)-N-methylpropan-1-amine HClBr15 ± 2120 ± 15
3-(4-Chlorophenoxy)-N-methylpropan-1-amine HClCl25 ± 3200 ± 20
3-(4-Fluorophenoxy)-N-methylpropan-1-amine HClF50 ± 5300 ± 30
Data adapted from structural analog studies .

Q. How can computational modeling predict the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :
  • QSAR Models : Correlate logP (calculated via ChemAxon) with bioavailability; bromine increases logP (~2.8), suggesting moderate blood-brain barrier penetration .
  • Molecular Dynamics Simulations : Predict CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation) using docking scores (AutoDock Vina) and binding free energies .
  • ADMET Prediction Tools (e.g., SwissADME) : Estimate half-life (t₁/₂ ~4–6 hours) and hepatic clearance .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration) .
  • Compound Purity : Validate via orthogonal methods (e.g., NMR + HPLC) to exclude impurity interference .
  • Receptor Heterogeneity : Use tissue-specific receptor subtypes (e.g., cortical vs. striatal dopamine receptors) .

Q. What strategies optimize the compound’s role as a building block for complex molecule synthesis?

  • Methodological Answer :
  • Functional Group Compatibility : The amine group undergoes reductive amination with ketones, while the bromophenoxy moiety participates in Suzuki-Miyaura cross-couplings (e.g., with aryl boronic acids) .
  • Protection/Deprotection : Use Boc-protected intermediates to prevent side reactions during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.